

# A Comprehensive Technical Guide to the Synthesis of Key Ivabradine Oxalate Intermediates

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## Compound of Interest

Compound Name: *Ivabradine oxalate*

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This in-depth technical guide provides a detailed overview of the synthetic routes for key intermediates of **Ivabradine Oxalate**, a crucial medication for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. This document outlines the core synthetic pathways, providing detailed experimental protocols, quantitative data for key reaction steps, and visual representations of the synthetic logic.

## Core Synthetic Strategy

The synthesis of Ivabradine hinges on the convergence of two key intermediates: a benzazepine moiety and a chiral benzocyclobutane amine. The primary strategy involves the preparation of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and its subsequent alkylation, followed by condensation with (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)methyl]-N-(methyl)amine. The resulting compound is then reduced and saponified to yield **Ivabradine Oxalate**.

## Synthesis of the Benzazepine Moiety

The synthesis of the core benzazepine structure is a critical phase. A common and effective route starts from (3,4-dimethoxyphenyl)acetic acid.

## Diagram: Synthesis of the Benzazepine Intermediate



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Caption: Synthetic pathway for the benzazepine intermediate of Ivabradine.

## Experimental Protocols and Data: Benzazepine Moiety

Step	Reaction	Reactant s	Reagents & Solvents	Condition s	Yield	Purity
1	Amide Formation	(3,4-Dimethoxyphenyl)acetic acid, 2,2-Dimethoxyethylamine	Dichloromethane, Triethylamine	10-15°C, 2h	-	-
2	Cyclization	N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide	Glacial Acetic Acid, Conc. Hydrochloric Acid	25°C, 17h	92.9% <a href="#">[1]</a>	>99.5% <a href="#">[1]</a>
3	N-Alkylation	7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-1-one, 1-Bromo-3-chloropropylane	DMSO, Potassium tert-butoxide	25-30°C, 4-5h	-	-
4	Halogen Exchange	3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-	Sodium Iodide, Methyl Isobutyl Ketone	117-118°C	92% <a href="#">[2]</a>	-

benzazepi  
n-2-one

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## Detailed Experimental Protocols:

### Step 2: Cyclization to 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one[3][4]

- In a suitable reactor, charge 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide, 710 ml of glacial acetic acid, and 710 ml of concentrated hydrochloric acid at 25°C.
- Stir the mixture for 17 hours at 25°C.
- Monitor the reaction by HPLC until the starting material is less than 4.0%.
- Upon completion, pour the reaction mixture onto 3.0 kg of crushed ice.
- Stir the resulting slurry for 30 minutes and then filter the solid.
- Wash the filter cake with 1 L of water and suck dry.
- Dry the solid under vacuum at 55-60°C to a loss on drying (LOD) of less than 0.5% to yield 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

### Step 4: Halogen Exchange to 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one[2]

- A mixture of 7,8-dimethoxy-3-(3-chloropropyl)-1,3-dihydro-2H-3-benzazepin-2-one (50.00 g) and sodium iodide (32.75 g) in methyl isobutyl ketone (375 mL) is heated to 117-118 °C with stirring under an argon atmosphere.
- The reaction is monitored by HPLC.
- Once the reaction is complete, the mixture is concentrated under reduced pressure.
- The residue is diluted with dichloromethane (375 mL) and water (190 mL).

- The organic phase is separated, washed with water (190 mL), and concentrated again under reduced pressure.
- The resulting residue is treated with methyl tert-butyl ether (190 mL), and the suspension is cooled to 0 °C.
- After stirring for 1 hour at 0 °C, the solid product is collected by filtration, washed with methyl isobutyl ether (40 mL), and dried to afford the title compound.

## Synthesis of the Chiral Amine Intermediate

The synthesis of the enantiomerically pure (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)methyl]-N-(methyl)amine is a critical step that defines the stereochemistry of the final drug. This is often achieved through the resolution of a racemic mixture.

## Diagram: Synthesis of the Chiral Amine Intermediate



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Caption: Synthetic pathway for the chiral amine intermediate of Ivabradine.

## Experimental Protocols and Data: Chiral Amine Intermediate

Step	Reaction	Reactant s	Reagents & Solvents	Condition s	Yield	Enantiom eric Purity
5	Resolution	Racemic N-[(4,5- Dimethoxy phenylcycl obutyl)- methyl]-N- methylamin e hydrochlori de	R-Mandelic Acid, Isobutyl Acetate, Ethanol	Reflux, then cool to RT	40% <a href="#">[5]</a>	>99% <a href="#">[5]</a>

## Detailed Experimental Protocol:

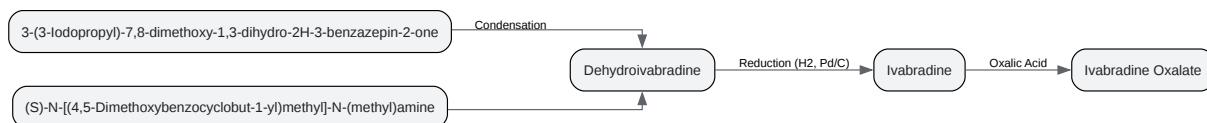
### Step 5: Resolution of the Racemic Amine[\[5\]](#)

- To a solution of 15g of N-[(4,5-Dimethoxyphenylcyclobutyl)-methyl]-N-methylamine hydrochloride in 200ml of isobutyl acetate and 25ml of ethanol, add 7.5g of R-mandelic acid.
- Reflux the mixture for one hour, then cool to room temperature and stir for 2 hours.
- Filter the precipitate and wash the filter cake with a 9:1 mixture of isobutyl acetate and ethanol to obtain the crude product.
- Recrystallize the crude product from a mixture of 100ml of methyl tertiary butyl ether and 100ml of ethanol by refluxing for one hour, followed by cooling to room temperature and stirring for 2 hours.
- Filter the purified product and dry at 50-55°C for 8 hours to yield 11.7g of the desired (1S)-enantiomer with an enantiomeric purity of >99%.

## Final Assembly and Formation of Ivabradine Oxalate

The final stages of the synthesis involve the coupling of the two key intermediates, followed by reduction and salt formation.

## Diagram: Final Assembly of Ivabradine



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Caption: Final steps in the synthesis of **Ivabradine Oxalate**.

## Experimental Protocols and Data: Final Assembly

Step	Reaction	Reactant s	Reagents & Solvents	Condition s	Yield	Purity
6	Condensation	3-(3- Iodopropyl) -7,8- dimethoxy- 1,3- dihydro- 2H-3- benzazepi n-2-one, (S)-N-[(4,5- Dimethoxy benzocyclo but-1- yl)methyl]- N- (methyl)am ine	Potassium Carbonate, Water	50-55°C, 10-20h	-	-
7	Reduction	Dehydroivabradine	Palladium on Carbon (10%), Acetic Acid, Hydrogen	20-25°C, 23h	70.9% <a href="#">[6]</a>	96.3% <a href="#">[6]</a>
8	Salt Formation	Ivabradine	Oxalic Acid, Methanol	45-50°C, then cool	80% <a href="#">[7]</a>	>99.9% <a href="#">[7]</a>

## Detailed Experimental Protocols:

Step 7: Reduction to Ivabradine[\[6\]](#)

- In a hydrogenation vessel, charge 567 g of dehydroivabradine, 2.55 L of glacial acetic acid, and 141 g of 10% palladium on carbon.
- Cool the mixture to  $20 \pm 5^\circ\text{C}$ .
- Evacuate the vessel and replace the atmosphere with nitrogen three times.
- Introduce hydrogen gas at atmospheric pressure and maintain the temperature at  $15\text{--}25^\circ\text{C}$  for 23 hours.
- Upon completion, filter the reaction mixture through diatomaceous earth and rinse the filter cake with glacial acetic acid.
- Combine the filtrate with purified water and ethyl acetate.
- Adjust the pH of the aqueous layer to 9-10 with sodium hydroxide solution.
- Separate the layers and extract the aqueous phase with ethyl acetate.
- Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
- Dry the organic phase, filter, and concentrate by rotary evaporation to yield ivabradine.

#### Step 8: Formation of **Ivabradine Oxalate**<sup>[7]</sup>

- Dissolve 168 g of oxalic acid dihydrate in 6760 ml of methanol and heat to  $45\text{--}50^\circ\text{C}$  until complete dissolution.
- Add a solution of 620 g of dehydroivabradine in 1240 ml of methanol to the oxalic acid solution and maintain the temperature at  $45\text{--}50^\circ\text{C}$  for about 1 hour.
- Seed the solution with a primer of **dehydroivabradine oxalate** and allow it to cool to room temperature.
- Further cool the mixture to  $0\text{--}5^\circ\text{C}$  for 1 hour.
- Filter the resulting white solid and wash it with 500 ml of methanol.

- Recrystallize the solid from 13 volumes of methanol to obtain 465 g of **dehydroivabradine oxalate**.
- The **dehydroivabradine oxalate** is then desalted and reduced as per Step 7 to yield Ivabradine base, which is then treated with oxalic acid in a similar manner to yield the final **Ivabradine Oxalate**.

This guide provides a comprehensive overview of the synthesis of key **ivabradine oxalate** intermediates, intended to be a valuable resource for professionals in the field of pharmaceutical development and research. The provided protocols and data are based on publicly available information and should be adapted and optimized for specific laboratory or manufacturing conditions.

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